Strontium phosphide
Description
Strontium phosphide (Sr₃P₂) is an inorganic compound composed of strontium (Sr) and phosphorus (P). It is synthesized by heating strontium phosphate with carbon (lamp black) in an electric furnace, resulting in a dark-colored crystalline material . The compound is highly reactive, decomposing rapidly in moist air or chlorine at ~30°C, and forms strontium carbide (SrC₂) at elevated temperatures . Its CAS number is 12504-16-4, and it is commercially available in high-purity forms (99.999%) as ingots, lumps, powders, and sputtering targets .
Properties
CAS No. |
12504-13-1 |
|---|---|
Molecular Formula |
P2Sr3 |
Molecular Weight |
324.81 |
IUPAC Name |
tristrontium;phosphorus(3-) |
InChI |
InChI=1S/2P.3Sr/q2*-3;3*+2 |
SMILES |
[P-3].[P-3].[Sr+2].[Sr+2].[Sr+2] |
Synonyms |
STRONTIUM PHOSPHIDE |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Strontium phosphide reacts vigorously with water or moisture, producing toxic phosphine (PH₃) gas:
Key characteristics of this reaction:
Comparative Hydrolysis of Metal Phosphides
Reactions with Acids
Sr₃P₂ reacts exothermically with acids, forming strontium salts and phosphine:
-
Hazard : Reactions with oxidizing acids (e.g., HNO₃) can be explosive due to rapid PH₃ release .
-
Industrial relevance : Used in controlled settings to generate PH₃ for semiconductor applications .
Thermal Stability and Decomposition
-
Thermal decomposition : At temperatures exceeding 1200°C, Sr₃P₂ decomposes into strontium and phosphorus vapors .
Reactivity with Oxidizing Agents
Sr₃P₂ acts as a strong reducing agent, reacting violently with oxidizers:
Comparison with Similar Compounds
Key Properties
- Molecular Weight : 324.80 g/mol .
- Reactivity : Reacts with water to produce phosphine gas (PH₃), a toxic and flammable byproduct .
- Applications : Used in metallurgy to neutralize phosphorus in hypereutectic Al-Si alloys, preventing the formation of detrimental aluminum phosphide (AlP) .
Comparison with Alkaline Earth Phosphides
Strontium phosphide belongs to the family of alkaline earth phosphides, which include calcium phosphide (Ca₃P₂) and barium phosphide (Ba₃P₂).
Reactivity and Hazards
All alkaline earth phosphides release PH₃ upon hydrolysis, but their reaction kinetics differ:
| Compound | PH₃ Release Rate (Relative) | Decomposition Conditions |
|---|---|---|
| Sr₃P₂ | Moderate | Moist air, >30°C |
| Ba₃P₂ | Slow | Requires higher humidity |
| Ca₃P₂ | Rapid | Explosive in water |
Safety Note: Sr₃P₂ requires storage under inert atmospheres (e.g., argon) due to air sensitivity .
Comparison with Other Phosphides
Sodium Phosphide (Na₃P)
Aluminum Phosphide (AlP)
- Application : Common pesticide but problematic in alloys due to coarse silicon formation .
- Reactivity : Releases PH₃ faster than Sr₃P₂, making Sr₃P₂ a preferred alternative in alloy refinement .
Comparison with Other Strontium Compounds
Strontium Sulfide (SrS)
Strontium Phosphate (Sr₃(PO₄)₂)
Strontium Hydrogenphosphate (SrHPO₄)
- Reactivity : Less hazardous than Sr₃P₂; used as a laboratory chemical .
Q & A
Q. What are the established synthesis methods for strontium phosphide (Sr₃P₂) and its polymorphs, and how do experimental results validate theoretical predictions?
this compound synthesis typically involves high-temperature solid-state reactions or vapor transport methods. For example, Sr₅P₃ was synthesized via a combination of ab initio evolutionary structure predictions and experimental validation using X-ray diffraction to confirm its quasi-one-dimensional electride structure . Researchers must optimize reaction conditions (e.g., temperature, stoichiometric ratios) to avoid secondary phases. Theoretical calculations (e.g., density functional theory) guide synthesis by predicting stable polymorphs like Sr₈P₅, but experimental validation is critical due to discrepancies in electronic properties (e.g., predicted metallic behavior vs. observed semiconductivity) .
Q. How do researchers calculate molar mass and stoichiometric ratios for this compound in laboratory settings?
The molar mass of Sr₃P₂ is calculated as:
- Sr: 87.62 g/mol × 3 = 262.86 g/mol
- P: 30.97 g/mol × 2 = 61.94 g/mol
- Total: 324.80 g/mol . For stoichiometric conversions, use the formula:
Precise measurements are essential to avoid errors in reactive phosphorus handling.
Q. What safety protocols are critical when handling this compound due to its reactivity?
this compound reacts violently with water, releasing phosphine (PH₃), a toxic and flammable gas . Labs must:
Q. How is the nomenclature for this compound standardized in academic literature?
The IUPAC name This compound corresponds to the formula Sr₃P₂, reflecting the +2 charge of Sr²⁺ and −3 charge of P³⁻. Naming conventions avoid ambiguity in polymorphs (e.g., Sr₅P₃ vs. Sr₈P₅) by specifying stoichiometry in structural reports .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental electronic properties of this compound electrides?
Sr₅P₃ was initially predicted to be metallic via generalized gradient approximation (GGA) calculations but exhibited semiconductivity with a bandgap in experiments. To address this:
Q. What methodologies are used to investigate this compound’s role as a quasi-one-dimensional electride?
Advanced characterization techniques include:
- Electron localization function (ELF) analysis : Identifies electron-rich regions in Sr₅P₃’s interstitial sites.
- Electrical conductivity measurements : Temperature-dependent studies reveal semiconducting behavior (bandgap ~0.5 eV).
- Magnetic susceptibility tests : Confirm unpaired electrons in the electride’s half-filled band .
Q. How does this compound interact with aqueous phosphate systems, and what thermodynamic data are available?
In groundwater studies, Sr₃P₂’s solubility and speciation depend on pH and phosphate concentration. Key steps include:
- Thermodynamic modeling : Use software like PHREEQC with data from NEA TDB (Thermodynamic Database).
- Experimental validation : Batch experiments under controlled O₂/H₂O levels to quantify Sr²⁺ and PO₄³⁻ release . Current data gaps require caution in environmental risk assessments .
Q. What are the implications of this compound’s crystallographic anisotropy for material design?
The quasi-1D structure of Sr₅P₃ enables anisotropic charge transport, relevant for:
- Nanoscale electronics : Directional electron confinement.
- Catalysis : Exposed electron-rich sites for redox reactions. Synchrotron X-ray diffraction and TEM are used to study lattice distortions and defects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
